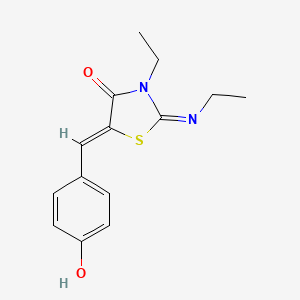

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxybenzylidene)thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

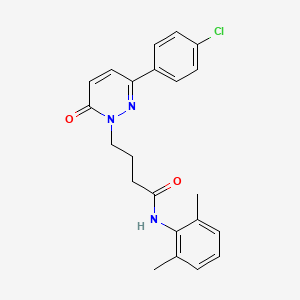

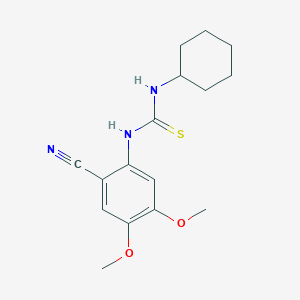

“(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxybenzylidene)thiazolidin-4-one” is a compound with the molecular formula C14H16N2O2S . It belongs to the class of organic compounds known as thiazolidinones, which are heterocyclic compounds containing a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms, and also containing a ketone group .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. It also has an ethylimino group and a 4-hydroxybenzylidene group attached to the thiazolidinone ring .Aplicaciones Científicas De Investigación

Spectroscopic Characterization and Molecular Docking

- A study by Djafri et al. (2020) focused on the spectroscopic characterization of a similar molecule, utilizing FT-IR, NMR spectroscopy, and DFT/TD-DFT calculations. The molecular inter-contacts were explored using Hirshfeld surfaces analysis, providing insights into the molecule's structure and interactions (Djafri et al., 2020).

Pharmacological Studies

- Research by Singh et al. (2013) investigated novel thiazolidinone derivatives for antidiabetic activity. However, their findings indicated that these compounds did not effectively lower blood glucose levels (Singh et al., 2013).

- Bourahla et al. (2021) synthesized new thiazolidin-4-ones and evaluated their activity against protein kinases. They identified certain compounds as potent inhibitors, suggesting potential for treating neurological or oncological disorders (Bourahla et al., 2021).

- A study by Wu et al. (2006) on 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs demonstrated their effectiveness in inducing apoptosis in cancer cells, highlighting their potential as anticancer agents (Wu et al., 2006).

Chemical Synthesis and Characterization

- Meng et al. (2012) described an eco-friendly method for preparing 2-iminothiazolidin-4-ones derivatives, highlighting their significance due to various biological activities. These compounds serve as intermediates for synthesizing biologically active compounds like rosiglatazone (Meng et al., 2012).

- Jin-chao (2009) conducted a study on the synthesis of novel thiazolidin-4-ones and their biological activity, including glycosidase inhibition and cytotoxicity against cancer cells (Jin-chao, 2009).

Structural Analysis

- Research by Benhalima et al. (2011) included the synthesis and X-ray diffraction analysis of a related compound, providing detailed insights into its molecular structure (Benhalima et al., 2011).

Propiedades

IUPAC Name |

(5Z)-3-ethyl-2-ethylimino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-15-14-16(4-2)13(18)12(19-14)9-10-5-7-11(17)8-6-10/h5-9,17H,3-4H2,1-2H3/b12-9-,15-14? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDUIOZNARXAJM-IDKACCCPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)O)S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)O)/S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2441266.png)

![2-(2-Chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2441268.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2441269.png)

![4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2441273.png)

![6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2441274.png)